molecular formula C8H8N2O6 B075222 1,5-Dimethoxy-2,4-dinitrobenzene CAS No. 1210-96-4

1,5-Dimethoxy-2,4-dinitrobenzene

Cat. No. B075222
CAS RN: 1210-96-4
M. Wt: 228.16 g/mol
InChI Key: FNFRSLVCFFJHEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,5-Dimethoxy-2,4-dinitrobenzene often involves aromatic nucleophilic substitution and catalysis. For example, the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis leads to specific amino derivatives, demonstrating a methodology that could be adapted for synthesizing 1,5-Dimethoxy-2,4-dinitrobenzene derivatives (Besset & Morin, 2009).

Molecular Structure Analysis

The molecular structure of related compounds can be determined through various spectroscopic methods and X-ray crystallography, which reveals bond angles and distances critical for understanding the structure of 1,5-Dimethoxy-2,4-dinitrobenzene. The structure of 1,4-dimethoxybenzene, for example, has been fully determined, providing insights into the arrangement of methoxy groups and the benzene ring, which could be extrapolated to the structure of 1,5-Dimethoxy-2,4-dinitrobenzene (Goodwin, Przybylska, & Robertson, 1950).

Chemical Reactions and Properties

The reactivity of dinitrobenzene derivatives with various agents illustrates the chemical behavior of 1,5-Dimethoxy-2,4-dinitrobenzene. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with sulphite ions in specific conditions reveals the kinetics and stabilities of Meisenheimer complexes, pertinent to understanding similar reactions 1,5-Dimethoxy-2,4-dinitrobenzene might undergo (Crampton & Greenhalgh, 1985).

Physical Properties Analysis

The physical properties of 1,5-Dimethoxy-2,4-dinitrobenzene can be inferred from studies on related compounds. For example, the electrosynthesis and characterization of poly(1,3-dimethoxybenzene) provide data on solubility, structural integrity, and electrical conductivity, which are relevant for understanding the physical behavior of 1,5-Dimethoxy-2,4-dinitrobenzene (Martínez et al., 1998).

Chemical Properties Analysis

Analyzing the chemical properties of 1,5-Dimethoxy-2,4-dinitrobenzene involves looking at the reactivity and stability of the molecule under various conditions. The facile oxidation of fused 1,4-dimethoxybenzenes to quinones using specific reagents provides insights into the oxidative potential and stability of similar compounds, offering clues to the chemical properties of 1,5-Dimethoxy-2,4-dinitrobenzene (Kim, Choi, Lee, & Chi, 2001).

Scientific Research Applications

  • Electrochemical Behavior : Gallardo, Guirado, and Marquet (2000) investigated the electrochemical behavior of halodinitrobenzene radical-anions, including 1-Cl-2,4-dinitrobenzene and 1-Br-2,4-dinitrobenzene, in DMF. Their study revealed insights into the dimerization and cleavage mechanisms of these compounds, contributing to the selective synthesis of tetranitrobiphenyl (Gallardo, Guirado, & Marquet, 2000).

  • Regioselectivity in Nitration : Shopsowitz, Lelj, and MacLachlan (2011) conducted a study on the regioselective nitration of dialkoxybenzenes, which are precursors for various molecules. Their research offers insights into the dinitration reactions of these compounds, revealing significant regioselectivity (Shopsowitz, Lelj, & MacLachlan, 2011).

  • Hydrogenation and Synthesis : Besset and Morin (2009) explored the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene, leading to the synthesis of 3,6-dimethoxybenzene-1,2-diamine and 4,7-dimethoxy-2-methyl-1H-benzimidazole. This research highlights the utility of these compounds in preparing imidazobenzo(hydro)quinones (Besset & Morin, 2009).

  • Tumor Promotion Studies : Bock, Fjelde, Fox, and Klein (1969) investigated the tumor-promoting properties of 1-Fluoro-2,4-dinitrobenzene (DNFB), highlighting its potent effects and the relationship between tumor promotion and immune system disturbance (Bock, Fjelde, Fox, & Klein, 1969).

  • Chemical Modification Studies : Munroe and Dunlap (1982) studied the chemical modification of Lactobacillus casei thymidylate synthetase with 1,5-difluoro-2,4-dinitrobenzene and compared it with 1-fluoro-2,4-dinitrobenzene. Their research provides insights into the active site modification and crosslinking in enzymes (Munroe & Dunlap, 1982).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . It should be handled with gloves and stored apart from foodstuff containers or incompatible materials .

Future Directions

Future research could explore the synthesis of novel compounds from 1,5-Dimethoxy-2,4-dinitrobenzene. For instance, the compound has been used to synthesize 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .

properties

IUPAC Name

1,5-dimethoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFRSLVCFFJHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346795
Record name 1,5-Dimethoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethoxy-2,4-dinitrobenzene

CAS RN

1210-96-4
Record name 1,5-Dimethoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20.0 g (0.084 moles) 1,5-dichloro-2,4-dinitrobenzene in 200 ml methanol is added 22.7 g (0.42 moles) sodium methoxide. The mixture is heated to reflux and the reaction is monitored by TLC (ethyl acetate). TLC after approximately 12 hours shows the reaction is complete. The host mixture is poured into 750 ml ice/H2O. The pale yellow precipitate is collected by vacuum filtration and dried in the vacuum oven at 50° C. Yield is 16.3 g (85.7%). Recrystallization using toluene and 1 g decolorizing charcoal yields 11.5 g product, m.p. 153°-155° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Yimeng, C Fenggui, X Yuanjian - 2014 - hero.epa.gov
In order to monitor the etherification of multiple halogen substituted benzene, the effect of etherifying agent and acid-binding agent on 1, 5-difluoro-2, 4-dinitrobenzene etherification has …
Number of citations: 0 hero.epa.gov
MR Crampton, MA El Ghariani, HA Khan - Journal of the Chemical …, 1972 - pubs.rsc.org
A JM acidity function has been measured for methanol–dimethyl sulphoxide mixtures containing 0·1 M-sodium methoxide in respect of methoxide addition to substituted anisoles. This …
Number of citations: 16 pubs.rsc.org
L Zhong, L Chen, W Feng, S Zou, Y Yang, N Liu… - Journal of Inclusion …, 2012 - Springer
The extraction of three shape-persistent aromatic oligoamide macrocycles (cycloaramides) bearing either apolar or polar side chains at the periphery of the rings has been investigated …
Number of citations: 32 link.springer.com
E Buncel, AR Norris, KE Russell - Quarterly Reviews, Chemical …, 1968 - pubs.rsc.org
Aromatic nitro-compounds interact with a variety of Lewis and Br~ nsted bases to give, typically, brightly coloured solutions. The nature and the structure of the coloured species has …
Number of citations: 214 pubs.rsc.org
L He, Q Jiang, Y Jia, Y Fang, S Zou… - Journal of Chemical …, 2013 - Wiley Online Library
BACKGROUND Oligoamides containing intramolecular hydrogen bonds have proved to be excellent extractants for metal cations, but their polymeric counterparts have never been …
Number of citations: 32 onlinelibrary.wiley.com
HH Lee, WR Wilson, DM Ferry, P van Zijl… - Journal of medicinal …, 1996 - ACS Publications
A series of nuclear-substituted derivatives of nitracrine N-oxide (2; a bis-bioreductive hypoxia-selective cytotoxin) were prepared and evaluated, seeking analogues of lower …
Number of citations: 61 pubs.acs.org
MW Heaven, V Verheyen, A Cruickshank, K Wild… - Agricultural water …, 2012 - Elsevier
Wastewaters are increasingly being reused in public spaces to supplant the use of potable water. In this study we investigated possible trace organic contaminants in wastewater from a …
Number of citations: 3 www.sciencedirect.com
W Kai, H Qian, D Liu, Z Ye - Journal of Saudi Chemical Society, 2019 - Elsevier
Twelve OCO bisacetamide ligands 4aa-4dc were synthesized after condensation of isophenylenediamines 1a-1d and anhydride/acyl chlorides. The corresponding Pd(II)–OCO–H(5aa-…
Number of citations: 1 www.sciencedirect.com
S Palamuru - 2015 - openresearch-repository.anu.edu.au
This thesis concerns the microbial degradation of recalcitrant aromatic compounds, and the enzymes responsible for that degradation. The two foci are guaiacylglycerol-β-guaiacyl ether …
T Fukumaru, Y Saegusa, T Fujigaya… - Macromolecules, 2014 - ACS Publications
Poly(p-phenylenebenzobisoxazole) (PPBO) is a polymer having the most excellent thermal properties among the organic polymers reported to date, and the design and the preparation …
Number of citations: 27 pubs.acs.org

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